molecular formula C5H5BrOS B1269733 (4-Bromothiophen-3-yl)methanol CAS No. 70260-05-8

(4-Bromothiophen-3-yl)methanol

Cat. No.: B1269733
CAS No.: 70260-05-8
M. Wt: 193.06 g/mol
InChI Key: MPKBPMYJCDNVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromothiophen-3-yl)methanol is an organic compound with the molecular formula C5H5BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the fourth position and a hydroxymethyl group at the third position of the thiophene ring

Scientific Research Applications

(4-Bromothiophen-3-yl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying their biological activities and potential therapeutic applications.

Safety and Hazards

“(4-Bromothiophen-3-yl)methanol” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromothiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of a hydroxymethyl group. The synthesis typically starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a formylation reaction to introduce a formyl group at the third position, yielding 4-bromo-3-thiophenecarbaldehyde. Finally, the aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Bromothiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 4-Bromo-3-thiophenecarboxylic acid.

    Reduction: 3-Thiophenemethanol.

    Substitution: 4-Methoxythiophen-3-yl)methanol.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-3-yl)methanol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

    3-Thiophenemethanol: Lacks the bromine atom at the fourth position, making it less reactive in certain substitution reactions.

    4-Bromo-2-thiophenemethanol: The position of the hydroxymethyl group is different, leading to variations in reactivity and applications.

    4-Methoxythiophen-3-yl)methanol: Contains a methoxy group instead of a bromine atom, affecting its electronic properties and reactivity.

Uniqueness: (4-Bromothiophen-3-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the thiophene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

(4-bromothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKBPMYJCDNVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355990
Record name (4-bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-05-8
Record name (4-bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromothiophen-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.